molecular formula C16H26N2OS B2874032 1-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034466-67-4

1-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2874032
CAS No.: 2034466-67-4
M. Wt: 294.46
InChI Key: ZHJXACOMMSDYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((tert-Butylthio)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound designed for advanced chemical and pharmacological research. Its structure incorporates a piperidine ring, a privileged scaffold in medicinal chemistry known for its prevalence in bioactive molecules . Piperidine-containing compounds are frequently explored for their activity against various diseases, including cancer and central nervous system (CNS) disorders, due to their ability to improve pharmacokinetic (ADME) properties and facilitate transport through biological membranes . The molecule is also built around a 1H-pyrrole unit, a fundamental heterocycle in organic chemistry . The integration of the tert-butylthio moiety adds potential for modulating the compound's lipophilicity and metabolic stability. This unique combination of structural features makes it a compelling candidate for researchers investigating new therapeutic agents or agrochemicals, particularly in the synthesis of novel compounds with potential fungicidal activity, as seen in related piperidine-containing structures . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. The following table outlines potential research areas based on the compound's structural motifs: Table: Potential Research Applications of Structural Motifs

Properties

IUPAC Name

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c1-16(2,3)20-13-14-8-4-5-11-18(14)15(19)12-17-9-6-7-10-17/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJXACOMMSDYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)CN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, their substituents, biological activities, and synthesis approaches:

Compound Name Key Substituents Biological Activity/Application Synthesis Method Key Findings
1-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone tert-butylthio methyl, pyrrole Not reported (structural analog) Likely via nucleophilic substitution (e.g., chloroacetyl intermediate + piperidine) Tert-butylthio group enhances lipophilicity; pyrrole may enable π-π interactions
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) Tetrazole, aryl, piperidine Antimicrobial (hypothesized) Chloroacetyl chloride + piperidine in acetonitrile Tetrazole improves metabolic stability; aryl groups modulate activity
1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone Chlorophenyl, pyrrole Antifungal (econazole analog) Condensation of pyrrole derivatives with chlorophenyl intermediates Demonstrated antifungal efficacy comparable to econazole
1-(1-Methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone Methyl-pyrrole, phenyl, pyrrolidine PET tracer for MAO-A Radiosynthesis with [¹¹C]methylation High MAO-A binding potential; slower plasma metabolism vs. [¹¹C]harmine
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 4-Fluorophenyl, piperidine Laboratory research (no specific activity) Piperidine substitution with fluorophenyl-acetyl chloride Fluorine substituent enhances electronic properties
Piperidine, 1-[(1-methyl-1H-pyrrol-2-yl)methyl]- Methyl-pyrrole, piperidine Not reported Bromine/lithium exchange + alkylation Highlights modular synthesis of pyrrole-piperidine hybrids

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Tetrazole vs. Pyrrole: Tetrazole-containing analogs (e.g., compounds 22–28) are associated with antimicrobial activity due to their ability to mimic carboxylate groups and engage in hydrogen bonding . Lipophilicity: The tert-butylthio group in the target compound may enhance membrane permeability compared to polar tetrazole or fluorophenyl substituents .

Synthetic Flexibility: Piperidine-ethanone derivatives are commonly synthesized via nucleophilic substitution (e.g., chloroacetyl intermediates reacting with amines) , whereas pyrrole-ethanone analogs often involve condensation or alkylation steps .

Applications in Imaging and Therapy: The pyrrolidinyl- and methyl-pyrrole-containing compound in demonstrates the utility of ethanone-linked heterocycles in PET imaging, emphasizing the role of substituents in targeting specific enzymes like MAO-A.

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